4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXDWMPUBMFQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure (adapted from):
- Reactants :
- 2-Methyl-4-hydroxypyrimidine (1 equiv)
- POCl₃ (5–10 equiv)
- Organic base (e.g., diisopropylethylamine, 0.3–0.7 equiv)
- Conditions :
- Temperature: 25–100°C
- Reaction time: 2–5 hours
- Workup :
- Remove excess POCl₃ under reduced pressure.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Key Data :
| Base Used | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diisopropylethylamine | 45 | 91.55 | >98 |
| N,N-Dimethylaniline | 85 | 85.56 | >98 |
Notes :
- Higher temperatures (85°C) with N,N-Dimethylaniline reduce yield due to side reactions.
- Diisopropylethylamine optimizes both yield and purity at moderate temperatures.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chlorination | High yield (>90%), simplicity | Requires hydroxyl precursor synthesis |
| C–N Coupling | Direct pyridinyl introduction | Lower yield, catalyst cost |
Critical Reaction Parameters
- Temperature Control : Excessively high temperatures (>85°C) in chlorination promote decomposition.
- Base Selection : Bulky bases (e.g., diisopropylethylamine) minimize side reactions compared to aromatic amines.
- Catalyst Efficiency : Palladium catalysts enable regioselective coupling but require rigorous exclusion of moisture.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a catalyst like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Piperidine derivatives from the reduction of the pyridine ring.
Scientific Research Applications
Antihypertensive Properties
One of the notable applications of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is its potential as an inhibitor of renin, an enzyme crucial for blood pressure regulation. Studies have shown that compounds with similar structures can effectively inhibit renin activity, suggesting that this compound may also exhibit antihypertensive effects. The incorporation of the pyridine ring enhances its interaction with biological targets, making it a candidate for cardiovascular therapies.
Cancer Research
The compound's structural similarities to other pyrimidine derivatives have led to investigations into its potential as an anticancer agent. Pyrimidine compounds have been known to exhibit various biological activities, including anticancer properties. For instance, similar compounds have been studied for their ability to inhibit c-KIT kinase, which plays a significant role in certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine in biological systems often involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Comparisons
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (CAS 944058-86-0)
- Structure : Differs by having a second chlorine atom on the pyridinyl ring.
- Molecular Formula : C₁₀H₇Cl₂N₃.
- However, it may reduce solubility due to higher hydrophobicity .
2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)
- Structure: Replaces the pyridin-3-yl group with an amino (-NH₂) group.
- Molecular Formula : C₅H₆ClN₃.
- Impact: The amino group is a strong electron donor, increasing the pyrimidine ring’s electron density. This makes the compound less reactive in electrophilic substitutions but more soluble in polar solvents compared to the target compound .
6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic Acid (CAS 1240595-21-4)
- Structure : Substitutes the methyl group with a carboxylic acid (-COOH).
- Molecular Formula : C₁₀H₆ClN₃O₂.
- Impact : The carboxylic acid introduces hydrogen-bonding capability and acidity (pKa ~2–3), significantly improving water solubility. This contrasts with the target compound’s lipophilic methyl group, which favors membrane permeability .
Trimethoprim and Sulfadiazine Analogs
- Pyrimidine derivatives like trimethoprim (a dihydrofolate reductase inhibitor) and sulfadiazine (an antibiotic) highlight the importance of substituent patterns. However, the lack of a diaminopyrimidine structure (as in trimethoprim) may limit its antimicrobial activity .
SAR Studies in Quinazoline Derivatives
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine | 205.64 | 2.1 | 0.15 (Water) | 145–148 (est.) |
| 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine | 248.10 | 3.0 | 0.05 (Water) | 160–163 |
| 2-Amino-4-chloro-6-methylpyrimidine | 143.58 | 1.2 | 1.2 (Water) | 180–183 |
| 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid | 235.63 | 0.8 | 5.6 (Water) | >250 (decomposes) |
*LogP values estimated using ChemDraw. Key Insight: The target compound’s moderate LogP (2.1) balances lipophilicity and solubility, making it suitable for oral drug candidates. In contrast, the carboxylic acid derivative’s high solubility (5.6 mg/mL) is advantageous for intravenous formulations .
Biological Activity
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound's structure, featuring a chlorinated pyrimidine core and a pyridine substituent, suggests potential interactions with various biological targets, leading to applications in treating cardiovascular diseases, cancer, and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN3. Its structural characteristics include:
- Chlorine atom at the 4-position.
- Methyl group at the 2-position.
- Pyridine ring at the 6-position.
This unique arrangement contributes to its biological activity by enhancing its binding affinity to specific enzymes and receptors.
The biological activity of this compound primarily involves its ability to inhibit enzyme activity. For instance, it has shown potential as an inhibitor of renin, an enzyme crucial in blood pressure regulation. The compound's interaction with renin is facilitated by its structural features, which promote effective binding and inhibition.
Antihypertensive Properties
Research indicates that this compound can significantly inhibit renin activity. In biochemical assays, it demonstrated a high binding affinity for renin, suggesting its potential use in antihypertensive therapies. The inhibition of renin leads to decreased angiotensin II production, subsequently lowering blood pressure.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that similar pyrimidine derivatives can inhibit key signaling pathways involved in tumor growth and proliferation. For example, compounds with structural similarities have been identified as dual inhibitors of HER1/HER2 tyrosine kinases, which are implicated in various cancers .
Antimicrobial Effects
In addition to cardiovascular applications, this compound exhibits antimicrobial activity. Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. The presence of the pyridine ring enhances the compound's lipophilicity and overall biological activity. Variations in substituents on the pyrimidine core can lead to significant changes in potency against specific biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine | Similar pyrimidine core with different nitrogen substitution | Antimicrobial properties |
| N-(piperidin-3-yl)-2-amino-pyrimidines | Variants with amino substitutions | Diverse pharmacological activities |
This table highlights some related compounds and their respective activities, emphasizing how slight modifications can influence biological outcomes.
Case Studies
Recent studies have explored the efficacy of this compound in various models:
- Cardiovascular Studies : In vitro assays demonstrated that this compound effectively reduced renin activity by over 50% at concentrations as low as 10 µM.
- Cancer Cell Lines : In cell line studies targeting HER1/HER2 pathways, derivatives showed IC50 values indicating potent inhibition of cell proliferation in both sensitive and resistant cancer cell lines .
- Antimicrobial Testing : Preliminary results from antimicrobial assays indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks.
- Handling : Conduct reactions in closed systems (e.g., glove boxes) when generating toxic intermediates. Avoid open transfers to reduce aerosol formation.
- Waste Disposal : Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for environmentally safe disposal .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Key Reaction : Nucleophilic substitution at the 4-chloro position of pyrimidine derivatives using pyridin-3-yl nucleophiles under inert atmospheres (e.g., nitrogen).
- Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) with sodium hydroxide as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity.
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual moisture or acidic byproducts. Optimize stoichiometry to minimize unreacted starting materials .
Q. What methodologies are used to characterize the structural conformation of this compound and resolve potential contradictions in crystallographic data?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles (e.g., C-Cl bond at ~1.73 Å) and dihedral angles (e.g., pyridine-pyrimidine torsion ~8–10°) to confirm stereochemistry.
- NMR Analysis : Use ¹³C DEPT and HSQC to assign methyl and pyridyl protons. Compare experimental shifts with DFT-calculated values to validate assignments.
- Contradiction Resolution : Cross-validate with powder XRD to detect polymorphism or hydrate formation .
Q. How can the inhibitory activity of this compound against kinase enzymes be quantitatively assessed?
- Methodological Answer :
- Kinase Assay Design : Use recombinant kinases (e.g., Src/Abl) in ATP-competitive assays with [γ-³²P]ATP. Measure IC₅₀ via radiometric or fluorescence-based detection (e.g., ADP-Glo™).
- Controls : Include staurosporine (positive control) and DMSO (vehicle control). Normalize data to baseline activity.
- Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) to determine potency and selectivity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
